REACTION_CXSMILES
|
[CH2:1]([SH:3])[CH3:2].[Al+3].[Cl-].[Cl-].[Cl-].Cl[C:9]1[N:18]=[CH:17][C:16]2[C:11](=[CH:12][C:13]([O:19]C)=[CH:14][CH:15]=2)[N:10]=1>C(Cl)Cl>[CH2:1]([S:3][C:9]1[N:18]=[CH:17][C:16]2[C:11](=[CH:12][C:13]([OH:19])=[CH:14][CH:15]=2)[N:10]=1)[CH3:2] |f:1.2.3.4|
|
Name
|
|
Quantity
|
30 mL
|
Type
|
reactant
|
Smiles
|
C(C)S
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[Al+3].[Cl-].[Cl-].[Cl-]
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
ClC1=NC2=CC(=CC=C2C=N1)OC
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
0 °C
|
Type
|
CUSTOM
|
Details
|
stirred for 10 min under N2 atmosphere
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The reaction mixture was warmed to room temperature
|
Type
|
STIRRING
|
Details
|
stirred for 2 h
|
Duration
|
2 h
|
Type
|
CUSTOM
|
Details
|
The solvent was evaporated
|
Type
|
CUSTOM
|
Details
|
residue was partitioned between EtOAc and satd
|
Type
|
FILTRATION
|
Details
|
The insoluble material was filtered
|
Type
|
WASH
|
Details
|
washed
|
Type
|
CUSTOM
|
Details
|
dried
|
Reaction Time |
10 min |
Name
|
|
Type
|
product
|
Smiles
|
C(C)SC1=NC2=CC(=CC=C2C=N1)O
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 60% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |